![molecular formula C8H7BrF3N B3043307 (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine CAS No. 843608-54-8](/img/structure/B3043307.png)
(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine
Overview
Description
Scientific Research Applications
Synthesis of S1P1 Receptor Agonists
The compound serves as an intermediate in the synthesis of S1P1 receptor agonists, a key component in medical research. The scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a closely related compound, demonstrates its potential in synthesizing receptor agonists (Wallace et al., 2009).
Asymmetric Synthesis
It plays a crucial role in asymmetric synthesis, particularly in the creation of 1-substituted 1-phenyl-2,2,2-trifluoroethylamines. This process is significant in developing pharmaceuticals and chemicals with specific stereoisomer requirements (Ishii et al., 1998).
Synthesis of Diastereomerically Enriched Compounds
This compound is utilized in the synthesis of diastereomerically enriched compounds, vital for the development of drugs with specific enantiomeric properties (Truong et al., 2007).
Development of Vasoconstrictors
(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine is essential in synthesizing potential vasoconstrictors used in local anesthetic formulations. Its role in the asymmetric synthesis of these compounds highlights its significance in medical applications (Dong et al., 2004).
Optical Nonlinearity Studies
The compound's derivatives are studied for their potential applications in nonlinear optical (NLO) devices. This highlights its significance in the field of material sciences and photonic applications (Singh et al., 2019).
Synthesis of Polyimides
It is used in the synthesis of novel polyimides, indicating its utility in creating materials with specific thermal and mechanical properties, crucial in various industrial applications (Yin et al., 2005).
Safety and Hazards
properties
IUPAC Name |
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOABZOPYZNWCX-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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